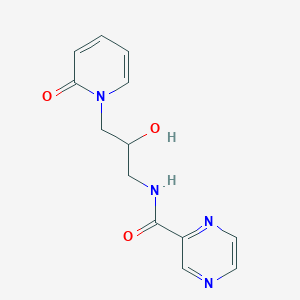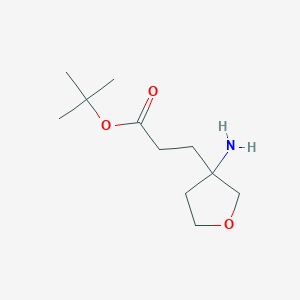![molecular formula C29H26ClFN6O2 B2407762 5(4H)-oxo-4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazoline CAS No. 887864-30-4](/img/structure/B2407762.png)
5(4H)-oxo-4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H26ClFN6O2 and its molecular weight is 545.02. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux énergétiques
La structure unique et les propriétés énergétiques du composé le rendent adapté aux applications dans les explosifs et les propulseurs. Les chercheurs ont synthétisé des matériaux énergétiques à base de [1,2,4]triazolo[4,3-b][1,2,4,5]tétrazine en utilisant des composés similaires comme matières premières . À noter :
Polymères de coordination
La chimie de coordination du composé permet la conception de nouveaux polymères de coordination. Par exemple :
- CP 1 avec le molybdate d’ammonium comme ligand secondaire forme un réseau 2D avec des topologies intéressantes .
Activité biologique
Bien qu’elle ne soit pas explorée de manière exhaustive, la bioactivité du composé justifie une enquête. Les chercheurs ont synthétisé des dérivés apparentés et évalué leurs propriétés antitumorales et antioxydantes . Le composé 14, en particulier, a montré une activité antitumorale significative.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN6O2/c30-21-7-5-20(6-8-21)19-36-28(39)24-3-1-2-4-25(24)37-26(32-33-29(36)37)13-14-27(38)35-17-15-34(16-18-35)23-11-9-22(31)10-12-23/h1-12H,13-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJBUFYYEDDQSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)
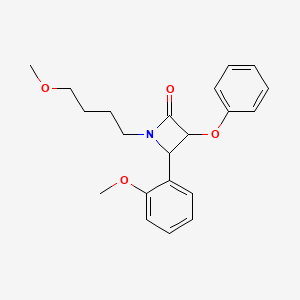
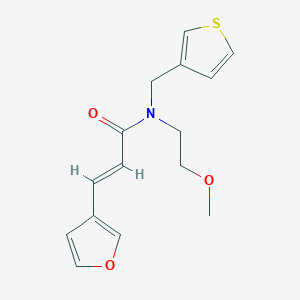
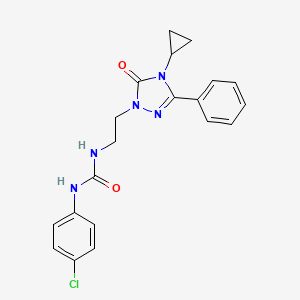

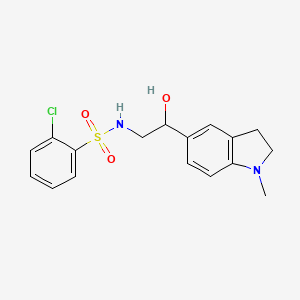


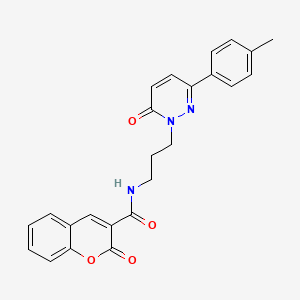
![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B2407699.png)
